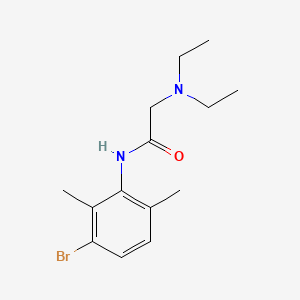

3-Bromo Lidocaine

説明

特性

IUPAC Name |

N-(3-bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O/c1-5-17(6-2)9-13(18)16-14-10(3)7-8-12(15)11(14)4/h7-8H,5-6,9H2,1-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGUAZBPDHJLDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC(=C1C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90741197 | |

| Record name | N-(3-Bromo-2,6-dimethylphenyl)-N~2~,N~2~-diethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90741197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044658-01-6 | |

| Record name | N-(3-Bromo-2,6-dimethylphenyl)-N~2~,N~2~-diethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90741197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Bromination of Lidocaine Precursors

The introduction of bromine at the 3-position of the lidocaine scaffold is typically achieved through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. In one approach, bromination is performed on 2,6-dimethylaniline, a precursor to lidocaine’s aromatic moiety, using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). This reaction proceeds via the formation of a bromonium ion intermediate, which attacks the electron-rich aromatic ring at the meta position due to steric hindrance from the ortho methyl groups.

Recent advancements utilize milder brominating agents like N-bromosuccinimide (NBS) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. For example, 3-bromo-2,6-dimethylaniline can be synthesized in 72% yield using NBS and a catalytic amount of azobisisobutyronitrile (AIBN) under reflux conditions. This intermediate is subsequently converted to the corresponding brominated lidocaine analog through a series of amidation and alkylation steps.

Coupling Reactions with Aminolidocaine Derivatives

A critical step in 3-Bromo Lidocaine synthesis involves coupling the brominated aromatic amine with diethylaminoacetamide. As detailed in patent US20050233398A1, aminolidocaine (Formula 2) serves as a key intermediate. The amino group of aminolidocaine is activated using 1,1′-carbonyl diimidazole (CDI), which facilitates nucleophilic attack by a t-BOC-protected linker (e.g., t-BOCNH(CH₂)₆NH₂). This reaction, conducted in acetonitrile at 70°C, yields a protected intermediate (Formula 5) with 62% efficiency.

Table 1: Key Reaction Parameters for CDI-Mediated Coupling

Deprotection and Purification Strategies

Deprotection of the t-BOC group is achieved using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine (Formula 6) in 48% yield. Subsequent basification with sodium hydroxide or potassium carbonate recovers the final product (Formula 7) in quantitative yield. Purification via column chromatography (silica gel, ethyl acetate/hexanes gradient) or preparative HPLC ensures >95% purity, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the solubility of intermediates during bromination, while acetonitrile improves coupling kinetics in CDI-mediated reactions. Elevated temperatures (70–80°C) are critical for achieving high conversion rates in both bromination and coupling steps, though excessive heat can lead to decomposition of brominated intermediates.

Catalytic and Stoichiometric Considerations

Optimizing the stoichiometry of CDI (3.0 equiv) and t-BOCNH(CH₂)₆NH₂ (3.2 equiv) minimizes side reactions such as imidazole byproduct formation. Similarly, using 1.2 equiv of NBS during bromination ensures complete conversion without over-bromination.

Table 2: Comparative Yields Under Varied Conditions

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Bromination | NBS, AIBN, DMF, 80°C | 72% | |

| CDI Coupling | CDI, CH₃CN, 70°C | 62% | |

| TFA Deprotection | TFA, CH₂Cl₂, RT | 48% |

Analytical Characterization

化学反応の分析

Types of Reactions: 3-Bromo Lidocaine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted lidocaine derivatives, while coupling reactions can produce complex biaryl compounds .

科学的研究の応用

3-Bromo Lidocaine has several applications in scientific research:

作用機序

The mechanism of action of 3-Bromo Lidocaine is similar to that of lidocaine. It acts as a local anesthetic by blocking sodium ion channels in nerve cells. This action prevents the generation and conduction of nerve impulses, leading to a temporary loss of sensation in the targeted area. The bromine substitution may alter the compound’s pharmacokinetic properties, potentially enhancing its efficacy or duration of action .

類似化合物との比較

Comparison with Lidocaine and Structural Derivatives

Table 1: Structural and Physicochemical Comparison

Key Differences :

- Lipophilicity : The bromine atom in 3-Bromo Lidocaine increases hydrophobicity compared to lidocaine, which may prolong its tissue retention or alter blood-brain barrier penetration .

- Receptor Interactions: Bromine’s electron-withdrawing effects could modulate interactions with ion channels or enzymes. For example, brominated analogues in adenosine receptor antagonists show enhanced potency due to improved steric and electronic fit .

Comparison with Other Brominated Bioactive Compounds

Table 2: Bromine Substituent Effects in Pharmacologically Active Compounds

Key Insights :

- Steric and Electronic Effects : Bromine’s larger atomic radius and polarizability compared to H, Cl, or CH₃ groups can improve binding pocket occupancy, as seen in GluN2C receptor potentiators .

- Enzyme Inhibition: 3-Bromo isoprenoids (e.g., 3-BrGDP) act as competitive inhibitors in terpene synthases, suggesting bromine’s utility in probing enzyme-substrate interactions .

生物活性

3-Bromo lidocaine is a derivative of lidocaine, a widely used local anesthetic. This compound has gained attention for its potential therapeutic applications and biological activities beyond traditional anesthetic effects. This article aims to explore the biological activity of 3-bromo lidocaine, focusing on its mechanisms of action, toxicity profile, and potential applications in pain management and cancer treatment.

3-Bromo lidocaine functions primarily as a local anesthetic by blocking voltage-gated sodium channels in neuronal membranes. This action prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area. The introduction of the bromine atom may influence the compound's pharmacokinetics and pharmacodynamics, potentially altering its potency and duration of action compared to standard lidocaine .

Local Anesthetic Activity

Research indicates that 3-bromo lidocaine exhibits significant local anesthetic activity. In studies conducted on rabbit eyes, it demonstrated higher efficacy than traditional lidocaine at certain concentrations, providing longer durations of anesthesia with reduced toxicity .

Comparative Efficacy Table

| Compound | Local Anesthetic Efficacy | Toxicity Level | Duration of Action |

|---|---|---|---|

| 3-Bromo Lidocaine | Higher than Lidocaine | Lower than Lidocaine | Longer than Lidocaine |

| Lidocaine | Standard | Baseline | Standard |

Toxicity Profile

The toxicity profile of 3-bromo lidocaine has been evaluated in various studies. It was found to have a significantly lower acute toxicity compared to its parent compound, lidocaine. Specifically, the LD50 (lethal dose for 50% of the population) was reported to be approximately 13.75 times lower than that of lidocaine, indicating a safer profile for potential clinical use .

Pain Management Applications

Recent studies have highlighted the anti-pain hypersensitivity effects of 3-bromo lidocaine. In animal models, it has been shown to reduce hypersensitivity behaviors associated with pain, particularly in diabetic rats where increased pain response was observed . This suggests that 3-bromo lidocaine may have applications in managing chronic pain conditions.

Cancer Treatment Potential

Emerging research is investigating the role of lidocaine derivatives, including 3-bromo lidocaine, in cancer treatment. Studies have shown that lidocaine can suppress tumor growth and enhance the efficacy of chemotherapeutic agents by modulating gene expression related to drug resistance . The specific mechanisms involve downregulation of certain transport proteins that contribute to multidrug resistance (MDR) in cancer cells .

Case Studies

- Local Anesthesia Efficacy : In a comparative study involving various local anesthetics, 3-bromo lidocaine was administered at different concentrations to assess its efficacy and safety profile. Results indicated that it provided effective anesthesia with minimal side effects compared to traditional agents.

- Cancer Cell Studies : In vitro studies involving human choriocarcinoma cells demonstrated that 3-bromo lidocaine enhanced the sensitivity of these cells to chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting a potential role in combination therapies for cancer treatment .

Q & A

Q. What are the established synthetic routes for 3-Bromo Lidocaine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of 3-Bromo Lidocaine typically involves bromination of the parent lidocaine structure. Key steps include:

- Bromination : Electrophilic substitution at the aromatic ring using brominating agents (e.g., or ) under controlled temperatures (25–40°C). Catalysts like FeBr may enhance regioselectivity .

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Yield optimization requires precise stoichiometric ratios and reaction time monitoring (e.g., TLC validation at 30-minute intervals) .

- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) and (DMSO-, 400 MHz) verify structural integrity. Impurities >2% necessitate repeat purification .

Q. Which analytical techniques are most effective for characterizing 3-Bromo Lidocaine’s structural integrity and purity?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatographic Methods :

Advanced Research Questions

Q. How does the bromine substituent in 3-Bromo Lidocaine alter its pharmacokinetic profile compared to lidocaine?

Methodological Answer:

- Lipophilicity and Protein Binding : Bromine increases lipophilicity (logP +0.5–0.7), enhancing plasma protein binding (measured via equilibrium dialysis). This reduces free drug availability, requiring adjusted dosing in in vivo models (e.g., rat sciatic nerve block assays) .

- Metabolic Stability : Incubate 3-Bromo Lidocaine with liver microsomes (human/rat) to assess CYP3A4-mediated metabolism. LC-MS/MS quantifies metabolites (e.g., dealkylated or hydroxylated derivatives) .

- Comparative Studies : Parallel in vitro electrophysiology (patch-clamp on Nav1.7 channels) quantifies sodium channel blockade efficacy vs. lidocaine. EC shifts >10% suggest altered pharmacodynamics .

Q. What experimental models resolve contradictions in reported toxicity profiles of 3-Bromo Lidocaine?

Methodological Answer:

- Contradiction Source : Discrepancies in LD values (e.g., murine studies: 45 mg/kg vs. 60 mg/kg) may arise from strain-specific metabolic differences or formulation variability.

- Resolution Strategies :

- Standardized Formulations : Use USP-grade excipients and control particle size (e.g., micronization to 5–10 µm) .

- Cross-Species Validation : Compare toxicity in Sprague-Dawley rats vs. C57BL/6 mice under identical administration routes (subcutaneous vs. intravenous) .

- Mechanistic Toxicology : Assess mitochondrial toxicity (MTT assay in HepG2 cells) and apoptosis markers (caspase-3/7 activation) to differentiate direct cytotoxicity from metabolic idiosyncrasies .

Q. How can researchers optimize in vitro assays to evaluate 3-Bromo Lidocaine’s sodium channel inhibition while minimizing off-target effects?

Methodological Answer:

- Model Selection : Use HEK293 cells stably expressing human Nav1.4/1.7 channels. Voltage-clamp protocols (−80 mV holding potential, 20 ms depolarizations) isolate lidocaine-specific block .

- Off-Target Mitigation :

- Data Normalization : Express inhibition as % reduction in peak current amplitude (I) relative to baseline, with IC calculated via Hill equation curve fitting .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。